Cas no 86718-07-2 (Ethyl 4-(1H-imidazol-1-YL)benzoate)

Ethyl 4-(1H-imidazol-1-YL)benzoate is a versatile organic compound with significant synthetic utility. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound offers high purity and stability, ensuring reliable performance in chemical reactions. Its unique structure facilitates the development of novel compounds with desired pharmacological properties.
Ethyl 4-(1H-imidazol-1-YL)benzoate structure
86718-07-2 structure
Product Name:Ethyl 4-(1H-imidazol-1-YL)benzoate
CAS No:86718-07-2
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD03425368
CID:706920
PubChem ID:13423940
Update Time:2025-06-20

Ethyl 4-(1H-imidazol-1-YL)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(1H-imidazol-1-yl)benzoate
    • Ethyl 4-(1-Imidazolyl)benzoate
    • Benzoicacid, 4-(1H-imidazol-1-yl)-, ethyl ester
    • ethyl 4-imidazol-1-ylbenzoate
    • Benzoic acid, 4-(1H-imidazol-1-yl)-, ethyl ester
    • PubChem22690
    • Ethyl4-(1-Imidazolyl)benzoate
    • Ethyl 4-(imidazol-1-yl)benzoate
    • JXZSKUXJSZZMON-UHFFFAOYSA-N
    • ethyl 4(1H-imidazol-1-yl)benzoate
    • 6749AJ
    • KM2437
    • TRA0082270
    • SY003600
    • 4-(1-Imidazolyl)benzoic acid ethyl ester
    • 4-(imidazol-1-yl)benzoic acid ethyl ester
    • FT-0
    • 4-(IMIDAZOL-1-YL)-BENZOIC ACID ETHYL ESTER
    • RARECHEM AL BI 0793
    • Ethyl 4-Imidazolylbenzoate
    • Ethyl 4-(1H-Imidazol-1-yl)benzoate
    • ETHYL 6-IMIDAZOL-1-YLPYRIDINE-3-CARBOXYLATE
    • 86718-07-2
    • CS-11038
    • CS-0151757
    • SCHEMBL5800533
    • DTXSID10540386
    • AKOS015904148
    • AC-22876
    • MFCD03425368
    • Ethyl 4-(1H-imidazol-1-YL)benzoate
    • MDL: MFCD03425368
    • Inchi: 1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3
    • InChI Key: JXZSKUXJSZZMON-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(N2C=NC=C2)C=C1

Computed Properties

  • Exact Mass: 216.09000
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 366℃ at 760 mmHg
  • Flash Point: 175.2℃
  • Refractive Index: 1.574
  • PSA: 44.12000
  • LogP: 2.04900
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Ethyl 4-(1H-imidazol-1-YL)benzoate Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 4-(1H-imidazol-1-YL)benzoate Production Method

Ethyl 4-(1H-imidazol-1-YL)benzoate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:86718-07-2)Ethyl 4-(1H-imidazol-1-YL)benzoate
Order Number:A863059
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:38
Price ($):168.0/351.0
Email:sales@amadischem.com

Additional information on Ethyl 4-(1H-imidazol-1-YL)benzoate

Ethyl 4-(1H-imidazol-1-YL)benzoate (CAS No. 86718-07-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Ethyl 4-(1H-imidazol-1-YL)benzoate, a compound with the chemical identifier CAS No. 86718-07-2, has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications and structural properties. This compound, characterized by its ethyl ester and imidazole moiety attached to a benzoate backbone, represents a fascinating subject of study in medicinal chemistry and drug development.

The structural motif of Ethyl 4-(1H-imidazol-1-YL)benzoate encompasses several key functional groups that contribute to its unique chemical behavior and biological activity. The benzoate moiety is well-known for its presence in numerous pharmacologically active molecules, often contributing to binding affinity and metabolic stability. The imidazole ring, on the other hand, is a common pharmacophore in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The ethyl ester group adds an additional layer of functionality, influencing solubility and reactivity.

Recent advancements in the synthesis and application of Ethyl 4-(1H-imidazol-1-YL)benzoate have highlighted its potential in various therapeutic areas. Researchers have been particularly interested in its role as an intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in the development of novel antimicrobial agents, where the imidazole ring plays a crucial role in disrupting bacterial cell wall synthesis.

In addition to its antimicrobial potential, Ethyl 4-(1H-imidazol-1-YL)benzoate has been explored for its anti-inflammatory properties. Studies have demonstrated that certain derivatives of this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors. This has opened up new avenues for the development of drugs that could alleviate symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis.

The compound's ability to serve as a scaffold for further chemical modifications has also made it a valuable tool in drug design. By altering the functional groups or introducing additional moieties, researchers can fine-tune the biological activity of Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives to target specific diseases more effectively. This flexibility has led to several innovative approaches in the development of personalized medicine.

From a synthetic chemistry perspective, Ethyl 4-(1H-imidazol-1-YL)benzoate offers a rich ground for exploring new methodologies and techniques. Its synthesis involves multi-step reactions that showcase the expertise of chemists in handling complex molecular architectures. The use of advanced catalytic systems and green chemistry principles has further enhanced the efficiency and sustainability of these synthetic routes.

The pharmacokinetic properties of Ethyl 4-(1H-imidazol-1-YL)benzoate and its derivatives are also areas of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Advanced computational models and experimental techniques have been employed to gain insights into these processes, leading to more informed drug design strategies.

In conclusion, Ethyl 4-(1H-imidazol-1-YL)benzoate (CAS No. 86718-07-2) stands as a testament to the ingenuity and innovation within modern chemical and pharmaceutical research. Its unique structural features and versatile applications make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in addressing some of the most pressing challenges in medicine today.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86718-07-2)Ethyl 4-(1H-imidazol-1-YL)benzoate
A863059
Purity:99%/99%
Quantity:10g/25g
Price ($):168.0/351.0
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